molecular formula C20H20Br2CaN2O2+2 B13338549 (R,R)-N,N'-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II)

(R,R)-N,N'-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II)

Cat. No.: B13338549
M. Wt: 520.3 g/mol
InChI Key: LLVSUVVQHALBEY-JAXOOIEVSA-N
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Description

(R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) is a coordination compound that belongs to the class of Schiff base metal complexes Schiff bases are formed by the condensation of primary amines with carbonyl compounds This particular compound features a calcium ion coordinated with a bis-Schiff base ligand derived from 5-bromosalicylaldehyde and 1,2-cyclohexanediamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) typically involves the following steps:

    Condensation Reaction: The primary step involves the condensation of 5-bromosalicylaldehyde with (R,R)-1,2-cyclohexanediamine in an appropriate solvent such as ethanol or methanol. This reaction forms the Schiff base ligand.

    Complexation: The Schiff base ligand is then reacted with a calcium salt, such as calcium chloride, in a suitable solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the calcium complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the salicylidene moiety can participate in nucleophilic substitution reactions.

    Complexation Reactions: The Schiff base ligand can form complexes with other metal ions, potentially altering its properties and applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Complexation: Metal salts like copper(II) chloride or nickel(II) acetate can be used to form new metal complexes with the Schiff base ligand.

Major Products

    Substitution Products: Depending on the nucleophile, products may include derivatives where the bromine atoms are replaced by other functional groups.

    Metal Complexes:

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a catalyst in various organic reactions due to its metal center and Schiff base ligand.

    Material Science: It can be used in the development of new materials with specific properties, such as magnetic or optical materials.

Biology and Medicine

    Antimicrobial Activity: Schiff base metal complexes have shown potential antimicrobial properties, making them candidates for developing new antibiotics.

    Anticancer Activity: Some studies suggest that Schiff base metal complexes can induce apoptosis in cancer cells, offering potential as anticancer agents.

Industry

    Sensors: The compound can be used in the development of sensors for detecting various analytes due to its coordination properties.

    Dyes and Pigments: Schiff base complexes can be used in the synthesis of dyes and pigments with specific colors and properties.

Mechanism of Action

The mechanism of action of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) involves its ability to coordinate with various biological molecules and metal ions. The Schiff base ligand can interact with DNA, proteins, and enzymes, potentially altering their function. The calcium ion can also play a role in stabilizing the complex and facilitating its interactions with biological targets. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-N,N’-Bis(5-chlorosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
  • (R,R)-N,N’-Bis(5-fluorosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
  • (R,R)-N,N’-Bis(5-iodosalicylidene)-1,2-cyclohexanediaminoCalcium(II)

Uniqueness

  • Bromine Substitution : The presence of bromine atoms in (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) can influence its reactivity and interactions compared to other halogen-substituted analogs.
  • Calcium Coordination : The use of calcium as the central metal ion can impart unique properties, such as biocompatibility and specific coordination chemistry, distinguishing it from complexes with other metal ions.

This detailed article provides a comprehensive overview of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20Br2CaN2O2+2

Molecular Weight

520.3 g/mol

IUPAC Name

calcium;4-bromo-2-[[(1R,2R)-2-[(5-bromo-2-oxidophenyl)methylideneazaniumyl]cyclohexyl]azaniumylidenemethyl]phenolate

InChI

InChI=1S/C20H20Br2N2O2.Ca/c21-15-5-7-19(25)13(9-15)11-23-17-3-1-2-4-18(17)24-12-14-10-16(22)6-8-20(14)26;/h5-12,17-18,25-26H,1-4H2;/q;+2/t17-,18-;/m1./s1

InChI Key

LLVSUVVQHALBEY-JAXOOIEVSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH+]=CC2=C(C=CC(=C2)Br)[O-])[NH+]=CC3=C(C=CC(=C3)Br)[O-].[Ca+2]

Canonical SMILES

C1CCC(C(C1)[NH+]=CC2=C(C=CC(=C2)Br)[O-])[NH+]=CC3=C(C=CC(=C3)Br)[O-].[Ca+2]

Origin of Product

United States

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